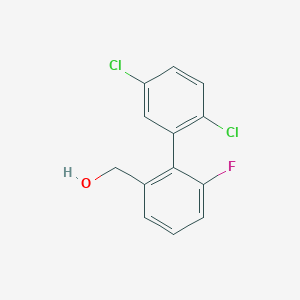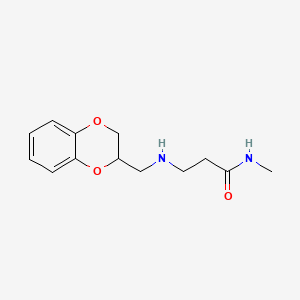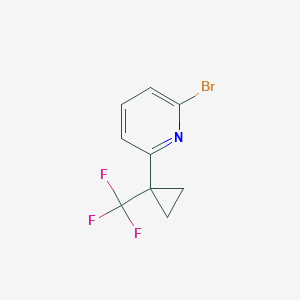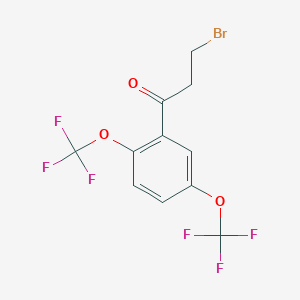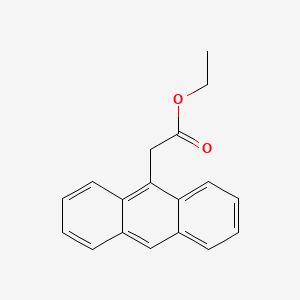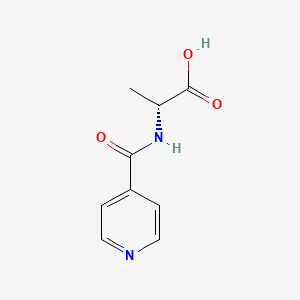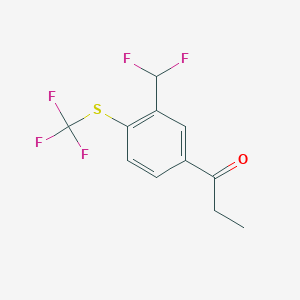
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H9F5OS This compound is characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone group. Common synthetic routes may include:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Substitution Reactions: Replacement of halogen atoms with difluoromethyl and trifluoromethylthio groups.
Ketone Formation: Addition of a propanone group to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Processes: Techniques like distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with different substitution pattern.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: Contains a difluoromethoxy group instead of difluoromethyl.
Uniqueness
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and trifluoromethylthio groups
Propriétés
Formule moléculaire |
C11H9F5OS |
|---|---|
Poids moléculaire |
284.25 g/mol |
Nom IUPAC |
1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)6-3-4-9(18-11(14,15)16)7(5-6)10(12)13/h3-5,10H,2H2,1H3 |
Clé InChI |
SZRXLWCZXKMWJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


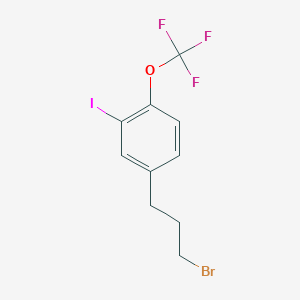
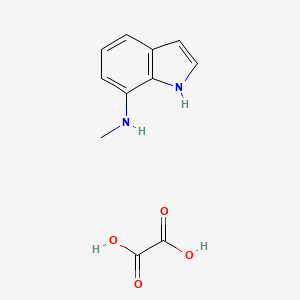
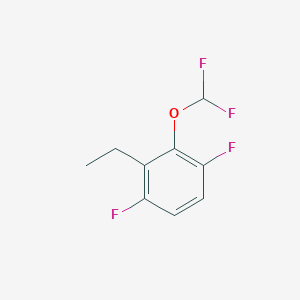
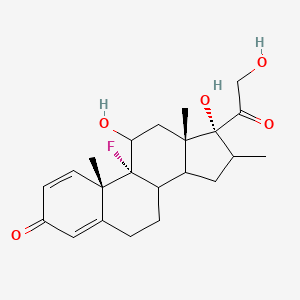
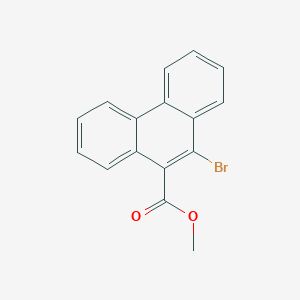
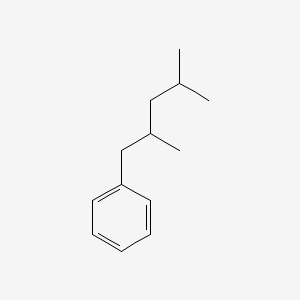
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
